molecular formula C7H17N3O4S B8516670 tert-butyl N-[2-(sulfamoylamino)ethyl]carbamate

tert-butyl N-[2-(sulfamoylamino)ethyl]carbamate

Cat. No. B8516670
M. Wt: 239.30 g/mol
InChI Key: DYCUAXHBULVZRW-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

According to Reference Example 9-26, tetrahydrofuran (3 mL) and N—BOC-ethylenediamine (0.66 mL, 4.2 mmol) were added to sulfamide (400 mg, 4.2 mmol) and the mixture was stirred by use of a microwave chemical reactor at 300 W at 100° C. for 10 minutes. The solvent was evaporated off under reduced pressure, and purification by silica gel column chromatography (chloroform/methanol=1/0 to 9/1) was performed to give N-[2-(tert-butoxycarbonylamino)ethyl]-sulfuric diamide (Compound GJ) (500 mg, yield: 50%).
Quantity
0.66 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][CH2:9][CH2:10][NH2:11])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[S:12](N)([NH2:15])(=[O:14])=[O:13]>O1CCCC1>[C:4]([O:3][C:1]([NH:8][CH2:9][CH2:10][NH:11][S:12](=[O:14])(=[O:13])[NH2:15])=[O:2])([CH3:5])([CH3:6])[CH3:7]

Inputs

Step One
Name
Quantity
0.66 mL
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCCN
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
S(=O)(=O)(N)N
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred by use of a microwave chemical reactor at 300 W at 100° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure, and purification by silica gel column chromatography (chloroform/methanol=1/0 to 9/1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCNS(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.